molecular formula C8H10BrClFN B2589108 2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride CAS No. 2490426-44-1

2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride

Cat. No.: B2589108
CAS No.: 2490426-44-1
M. Wt: 254.53
InChI Key: DQKWEEMQJVBDRZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)ethanamine hydrochloride is a halogenated phenethylamine derivative with the molecular formula C₈H₉BrClFN and a molecular weight of 254.53 g/mol (inferred from structurally similar compounds ). The compound features a phenyl ring substituted with bromine at position 3 and fluorine at position 5, attached to a two-carbon ethylamine chain that is protonated as a hydrochloride salt.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKWEEMQJVBDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride generally involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-fluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Bromo-5-fluorophenyl)ethanamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 3-bromo-5-fluorobenzaldehyde are subjected to reductive amination with ethanamine.

    Purification: The crude product is purified using techniques like recrystallization or chromatography.

    Formation of Hydrochloride Salt: The purified amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenylethylamines can be formed.

    Oxidation Products: Imines or nitriles can be formed through oxidation.

    Reduction Products: Secondary amines are typically formed through reduction.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with various enzymes and receptors, potentially modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(3-Bromo-5-fluorophenyl)ethanamine HCl 3-Br, 5-F C₈H₉BrClFN 254.53 Not fully characterized
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl 4-Br, 3-F (chiral S) C₈H₁₀BrClFN 254.53 Enantiomer-specific receptor binding
2-(3-Bromophenyl)ethanamine HCl 3-Br C₈H₁₀BrClN 236.53 Intermediate in drug synthesis
25B-NBOMe HCl 4-Br-2,5-dimethoxy-N-benzyl C₁₉H₂₂BrNO₃·HCl 428.75 Hallucinogen with serotonergic activity
2-(3,4-Dihydroxyphenyl)ethylamine HCl 3,4-OH (Dopamine) C₈H₁₂ClNO₂ 197.64 Neurotransmitter analog

Key Observations:

25B-NBOMe HCl, a hallucinogen, demonstrates that bromine at position 4 (with methoxy groups) confers potent 5-HT₂A receptor agonism . The target compound’s 3-Br/5-F substitution may alter receptor selectivity.

Chain Length and Functional Groups: The ethylamine backbone is shared with neurotransmitters (e.g., dopamine) and synthetic psychoactive substances. In contrast, 25B-NBOMe HCl incorporates an N-benzyl group, drastically increasing receptor affinity and hallucinogenic potency . Thiophene fentanyl HCl () and lorcaserin HCl () highlight the role of heterocyclic and chlorophenyl groups in opioid and anti-obesity applications, respectively, but these lack direct structural overlap with the target compound.

Stereochemical Considerations :

  • The (S)-enantiomer of 1-(4-Bromo-3-fluorophenyl)ethanamine HCl () underscores the importance of chirality in receptor interactions. The target compound’s stereochemical configuration (if chiral) remains uncharacterized, which could impact its pharmacological profile.

Pharmacological and Toxicological Comparisons

Key Observations:

Receptor Specificity :

  • Halogenated phenethylamines like 25B-NBOMe HCl exhibit high affinity for serotonin receptors , whereas dopamine derivatives () target catecholamine systems. The target compound’s bromo-fluoro substitution may favor interactions with trace amine-associated receptors (TAARs) or adrenergic receptors, though experimental confirmation is needed.

Toxicity Gaps :

  • Unlike 25B-NBOMe HCl , which is linked to life-threatening adverse effects (seizures, hyperthermia) , the target compound’s safety profile is undocumented. Analogous compounds like Thiophene fentanyl HCl () emphasize the need for thorough toxicological evaluation in halogenated amines.

Biological Activity

2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C8H10BrF
  • Molecular Weight : 221.07 g/mol
  • IUPAC Name : 2-(3-Bromo-5-fluorophenyl)ethanamine hydrochloride

The compound has been studied for its interactions with various biological targets, particularly in the context of neurotransmitter systems and cancer biology. It is believed to act primarily as a modulator of neurotransmitter receptors, which can influence neuronal signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines. The compound's mechanism is thought to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-712.41Apoptosis induction
HCT-1169.71Cell cycle arrest
PC37.36Apoptosis induction

Antimicrobial Activity

In addition to its anticancer effects, the compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Ceftriaxone
E. faecalis40Comparable inhibition zone
P. aeruginosa50Comparable inhibition zone
K. pneumoniae30Greater potency

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Cancer Research demonstrated that treatment with 2-(3-Bromo-5-fluorophenyl)ethanamine;hydrochloride resulted in a significant reduction in cell viability across multiple cancer cell lines, with notable IC50 values indicating strong cytotoxic effects.
  • Antimicrobial Efficacy : Research conducted by MDPI showed that this compound exhibited significant antibacterial activity against resistant strains, suggesting its potential as a lead compound in antibiotic development.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions on the phenyl ring and confirms the ethanamine backbone. For example, the bromo and fluoro groups cause distinct splitting patterns in aromatic regions.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₈H₁₀BrFNH₂·HCl).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by HPLC) using reverse-phase columns (C18) with UV detection at 254 nm .

How can X-ray crystallography resolve the crystal structure of this compound, and what challenges might arise during refinement?

Advanced
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is effective for determining bond lengths, angles, and halogen positions. Challenges include:

  • Weak Diffraction: Heavy atoms (Br, F) may cause absorption effects; correct with multi-scan empirical methods.
  • Disorder Modeling: Flexible ethanamine chains or solvent molecules in the lattice require iterative refinement.
  • Twinned Data: Use SHELXD for structure solution and twin-law identification .

What synthetic strategies are reported for introducing bromo and fluoro substituents on the phenyl ring of ethanamine derivatives?

Q. Advanced

  • Electrophilic Halogenation: Direct bromination using Br₂/FeBr₃ or fluorination via Balz-Schiemann reaction (e.g., diazotization of aniline derivatives followed by HF displacement).
  • Cross-Coupling: Suzuki-Miyaura coupling with boronic acids to install bromo/fluoro groups post-amine synthesis.
  • Protection-Deprotection: Use tert-butyl carbamate (Boc) to protect the amine during halogenation steps, followed by HCl-mediated deprotection .

How do bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-Withdrawing Effects: The -Br and -F groups reduce electron density on the phenyl ring, enhancing oxidative addition in palladium-catalyzed couplings (e.g., Heck or Buchwald-Hartwig).
  • Steric Effects: Para-fluoro and meta-bromo substituents minimize steric hindrance, favoring regioselective coupling at the ortho position.
  • Leaving Group Potential: Bromo acts as a superior leaving group compared to fluoro in nucleophilic aromatic substitution .

What methodologies can resolve contradictory solubility data obtained from different analytical techniques?

Q. Advanced

  • Temperature-Dependent Studies: Measure solubility in DMSO, water, or ethanol across 10–50°C using gravimetric or UV-Vis methods.
  • Dynamic Light Scattering (DLS): Detect aggregation phenomena that may skew traditional measurements.
  • Co-Solvent Systems: Use Hansen solubility parameters to optimize solvent blends for consistent data .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

  • Drug Intermediate: Acts as a building block for kinase inhibitors or GPCR-targeting agents due to its halogenated aromatic moiety.
  • Reference Standard: Used in HPLC or LC-MS to quantify impurities in active pharmaceutical ingredients (APIs) .

How can researchers validate hydrogen-bonding interactions between this compound and biological targets like HSP90?

Q. Advanced

  • Molecular Docking: Use AutoDock Vina to model interactions with key residues (e.g., GLU527, TYR604 in HSP90).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.
  • X-ray Crystallography: Co-crystallize the compound with the target protein to visualize binding modes .

What safety protocols are critical for in vivo studies involving this compound?

Q. Basic

  • Acute Toxicity Testing: Follow OECD Guidelines 423 (oral administration in rodents) to determine LD₅₀.
  • Metabolic Profiling: Use LC-MS/MS to identify metabolites in plasma and urine.
  • Ventilation: Ensure ABSL-2 facilities for aerosol containment during dosing .

How can computational chemistry predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction: Tools like SwissADME estimate permeability (LogP), bioavailability, and CYP450 inhibition.
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration using lipid bilayer models.
  • QSAR Modeling: Corrogate substituent effects with solubility or plasma protein binding .

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